molecular formula C14H12FNO3 B1407846 Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-78-3

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1407846
M. Wt: 261.25 g/mol
InChI Key: CTPDHKQDHHHCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, also known as 5-FPO-DPC, is a new synthetic compound that has been developed to study the biochemical and physiological effects of dihydropyridine-based compounds. It is a small molecule that has been studied for its potential applications in pharmaceuticals and laboratory experiments. The compound has been found to possess a wide range of biological activities, especially in the area of enzyme inhibition.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination : A study by Kumar et al. (2018) focused on synthesizing a compound similar to Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. They analyzed its crystal structure using X-ray diffraction, providing insights into the molecular geometry and interactions within the crystal lattice. This research is crucial for understanding the physical and chemical properties of such compounds (Kumar et al., 2018).

Chemical Synthesis and Properties

  • Synthesis and Photoisomerisation Studies : Vyňuchal et al. (2008) conducted research on the synthesis of compounds related to Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. They studied the absorption and fluorescence spectra of these compounds, observing E – Z photoisomerisation. This provides valuable information on the light-induced changes in the chemical structure of these compounds (Vyňuchal et al., 2008).

  • One-Pot Synthesis and Crystal Structures : Research by Shashi et al. (2020) explored one-pot synthesis methods for dihydropyridine derivatives, similar to Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. Their study not only provides efficient synthesis routes but also examines the role of fluorine in the molecular interactions and crystal packing of these compounds (Shashi et al., 2020).

Potential Pharmaceutical Applications

  • Potential Antihypertensive and Coronary Vessel Dilators : A study by Abernathy (1978) on 1,4-Dihydropyridines, which include compounds like Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, highlights their application as antihypertensive agents and coronary vessel dilators. This research indicates the potential pharmaceutical significance of such compounds (Abernathy, 1978).

  • Inhibitory Activity and Anticancer Potential : Alam et al. (2016) studied derivatives of dihydropyridine for their inhibitory activity against topoisomerase IIα, a target in cancer therapy. Their research suggests that certain derivatives of Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate might have potential as anticancer agents (Alam et al., 2016).

properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-8-16-7-10(13(11)17)9-5-3-4-6-12(9)15/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDHKQDHHHCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide in ethanol (20%, 1270 μl) was added to a solution of ethyl 4-(2-fluorophenyl)-3-oxobutanoate (697 mg) and 1,3,5-triazine (277 mg) in ethanol (8.0 ml) at room temperature, and the mixture was stirred at 85° C. for four hours. The solvent was distilled off under reduced pressure, followed by dilution with water. A 1 N aqueous hydrochloric acid solution was added, and the precipitated solid was collected by filtration and washed with ethyl acetate to give 406 mg of the title compound as a solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
1270 μL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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